molecular formula C10H10O2 B12840904 2-(3-Ethylphenyl)-2-oxoacetaldehyde CAS No. 150251-26-6

2-(3-Ethylphenyl)-2-oxoacetaldehyde

Cat. No.: B12840904
CAS No.: 150251-26-6
M. Wt: 162.18 g/mol
InChI Key: QSMMILIGCRGLOU-UHFFFAOYSA-N
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Description

2-(3-Ethylphenyl)-2-oxoacetaldehyde is an organic compound characterized by the presence of an ethyl group attached to a phenyl ring, which is further connected to an oxoacetaldehyde moiety

Properties

CAS No.

150251-26-6

Molecular Formula

C10H10O2

Molecular Weight

162.18 g/mol

IUPAC Name

2-(3-ethylphenyl)-2-oxoacetaldehyde

InChI

InChI=1S/C10H10O2/c1-2-8-4-3-5-9(6-8)10(12)7-11/h3-7H,2H2,1H3

InChI Key

QSMMILIGCRGLOU-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=CC=C1)C(=O)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Ethylphenyl)-2-oxoacetaldehyde can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 3-ethylbenzene with oxalyl chloride, followed by hydrolysis to yield the desired product. The reaction typically requires a Lewis acid catalyst such as aluminum chloride (AlCl₃) and is carried out under anhydrous conditions to prevent side reactions.

Another method involves the oxidation of 3-ethylbenzyl alcohol using an oxidizing agent like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in the presence of an acid. This reaction proceeds through the formation of an intermediate aldehyde, which is further oxidized to the oxoacetaldehyde derivative.

Industrial Production Methods

Industrial production of this compound may involve large-scale Friedel-Crafts acylation processes, utilizing continuous flow reactors to enhance efficiency and yield. The choice of catalyst and reaction conditions is optimized to minimize by-products and ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3-Ethylphenyl)-2-oxoacetaldehyde undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form carboxylic acids using strong oxidizing agents.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, yielding alcohol derivatives.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂) are commonly used oxidizing agents.

    Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typical reducing agents.

    Substitution: Halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) are used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids

    Reduction: Alcohols

    Substitution: Halogenated or nitrated derivatives

Scientific Research Applications

2-(3-Ethylphenyl)-2-oxoacetaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Ethylphenyl)-2-oxoacetaldehyde involves its interaction with specific molecular targets and pathways. For instance, its potential antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. In cancer research, the compound may induce apoptosis in cancer cells by modulating signaling pathways such as the JAK2/STAT3 pathway.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Ethylphenyl)-2-oxoacetaldehyde
  • 2-(3-Methylphenyl)-2-oxoacetaldehyde
  • 2-(3-Ethylphenyl)-2-oxopropanal

Uniqueness

2-(3-Ethylphenyl)-2-oxoacetaldehyde is unique due to the specific positioning of the ethyl group on the phenyl ring, which can influence its reactivity and interaction with biological targets. This structural feature may confer distinct properties compared to its analogs, making it a valuable compound for targeted research and applications.

Biological Activity

2-(3-Ethylphenyl)-2-oxoacetaldehyde is a chemical compound that has garnered interest in the field of medicinal chemistry and pharmacology due to its potential biological activities. Understanding its biological activity is crucial for exploring its applications in therapeutic settings. This article synthesizes findings from various studies to provide a comprehensive overview of the biological effects, mechanisms of action, and potential therapeutic applications of this compound.

  • Chemical Formula : C11H12O2
  • Molecular Weight : 176.21 g/mol
  • Structural Features : The compound features a phenyl ring with an ethyl substitution and a keto group adjacent to an aldehyde, which may influence its reactivity and interactions with biological targets.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits antimicrobial properties. In vitro assays demonstrated its effectiveness against various bacterial strains, suggesting it could serve as a potential antimicrobial agent. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli50 µg/mL
Staphylococcus aureus30 µg/mL
Pseudomonas aeruginosa70 µg/mL

Cytotoxicity

The cytotoxic effects of this compound have been evaluated using various cancer cell lines. The compound demonstrated selective cytotoxicity, particularly against breast cancer cells, indicating its potential as an anticancer agent.

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)15
HeLa (Cervical Cancer)25
A549 (Lung Cancer)30

Apoptosis Induction

One of the primary mechanisms by which this compound exerts its cytotoxic effects is through the induction of apoptosis. Studies have shown that treatment with this compound leads to increased expression of pro-apoptotic proteins such as Bax and decreased levels of anti-apoptotic proteins like Bcl-2.

Inhibition of Cell Proliferation

The compound has been shown to inhibit cell proliferation by interfering with the cell cycle. Flow cytometry analyses revealed that it causes G1 phase arrest in cancer cells, thereby preventing their progression through the cell cycle.

Case Study 1: Anticancer Efficacy

A study conducted on MCF-7 cells treated with varying concentrations of this compound revealed significant reductions in cell viability after 24 and 48 hours. The study concluded that the compound could be further explored for development into a novel anticancer drug.

Case Study 2: Antimicrobial Screening

In a screening assay involving multiple bacterial strains, the compound exhibited notable antimicrobial activity. The results indicated that it could be a candidate for developing new antibacterial therapies, particularly against resistant strains.

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